2-Ethyl-3-fluorobenzoic acid

Descripción

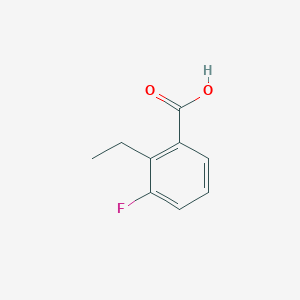

2-Ethyl-3-fluorobenzoic acid (CAS: Not explicitly provided in evidence) is a fluorinated benzoic acid derivative with an ethyl substituent at the 2-position and a fluorine atom at the 3-position of the aromatic ring. Structurally, it combines the carboxylic acid functional group with halogen (fluorine) and alkyl (ethyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances electronegativity and metabolic stability, while the ethyl group contributes to lipophilicity, influencing solubility and bioavailability.

Propiedades

IUPAC Name |

2-ethyl-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKMJODMJAXKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-ethylbenzoic acid. This process typically uses a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring.

Another method involves the diazotization of 2-ethyl-3-aminobenzoic acid followed by a Sandmeyer reaction to introduce the fluorine atom. This process involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then reacted with a fluorinating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: this compound can be converted to 2-carboxy-3-fluorobenzoic acid or 2-formyl-3-fluorobenzoic acid.

Reduction: The compound can be reduced to 2-ethyl-3-fluorobenzyl alcohol or 2-ethyl-3-fluorobenzaldehyde.

Substitution: Products depend on the nucleophile used, such as 2-ethyl-3-hydroxybenzoic acid or 2-ethyl-3-aminobenzoic acid.

Aplicaciones Científicas De Investigación

2-Ethyl-3-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.

Medicine: Research into fluorinated compounds like this compound can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-3-fluorobenzoic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The ethyl group may also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioavailability and pharmacokinetics.

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogues

Key Differences:

Functional Groups and Reactivity: this compound lacks the amino or ester groups present in analogues like 2-Amino-5-fluorobenzoic acid or Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. This makes it less nucleophilic but more acidic (pKa ~2.8–3.2 estimated) compared to amino-substituted derivatives (pKa ~4.5–5.0 due to electron-donating amino groups) . The β-ketoester group in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate enables keto-enol tautomerism, facilitating cyclization reactions absent in this compound .

Electronic Effects: Fluorine at the 3-position (meta to COOH) in this compound exerts a stronger electron-withdrawing effect than para-substituted fluorine (e.g., 5-F in 2-Amino-5-fluorobenzoic acid), lowering the pKa and increasing acidity .

Solubility and Lipophilicity: The ethyl group in this compound enhances lipophilicity (logP ~2.1 estimated) compared to 2-Amino-5-fluorobenzoic acid (logP ~1.3), favoring membrane permeability in drug candidates.

Synthetic Utility: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate () is a key intermediate for synthesizing fluorinated heterocycles (e.g., pyrazoles), whereas this compound is more suited for direct coupling reactions in medicinal chemistry .

Actividad Biológica

2-Ethyl-3-fluorobenzoic acid (C9H9FO2) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to the benzene ring, which can significantly influence its biological properties. The ethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is largely attributed to the presence of the fluorine atom, which can enhance binding affinity to biological targets such as enzymes and receptors. This is particularly relevant in the development of pharmaceuticals where fluorinated compounds often exhibit improved metabolic stability and efficacy compared to their non-fluorinated counterparts .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Pharmaceutical Development : The compound is being explored as a building block for synthesizing fluorinated pharmaceuticals. Fluorine substitution can enhance the pharmacological profiles of drugs by improving their metabolic stability and bioactivity.

- Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, tetrahydroacridine derivatives containing the fluorobenzoyl moiety demonstrated significant cytotoxicity against lung cancer cells (A549) and colorectal cancer cells (HT29) with varying IC50 values .

Case Study 1: Cytotoxic Activity Against Cancer Cells

A study evaluated the cytotoxic activity of tetrahydroacridine derivatives containing this compound against A549 and HT29 cell lines. The results indicated that compounds with longer carbon linkages and meta-positioned fluorine showed enhanced cytotoxicity:

| Compound | A549 IC50 (μM) | HT29 IC50 (μM) |

|---|---|---|

| Compound 4 | 50.00 ± 5.00 | 30.00 ± 3.00 |

| Compound 6 | 45.00 ± 4.00 | 25.00 ± 2.00 |

| Etoposide | 451.47 ± 18.27 | 654.03 ± 39.51 |

The study concluded that structural modifications significantly impacted the selectivity and potency of the compounds against cancer cells .

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of fluorinated compounds, including derivatives of this compound. The study assessed their solubility, metabolic stability, and interaction with human liver microsomes, revealing that the incorporation of fluorine improved metabolic stability while maintaining favorable solubility profiles .

Applications in Research

The unique properties of this compound make it a valuable compound in various scientific applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.